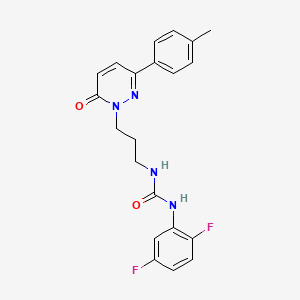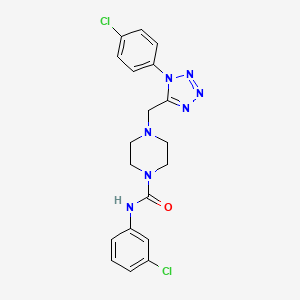
1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
Overview
Description
1-(2,5-Difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a difluorophenyl group, a pyridazinone moiety, and a urea linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Pyridazinone Moiety: The synthesis begins with the preparation of the pyridazinone ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Propyl Linker: The next step involves the attachment of a propyl linker to the pyridazinone ring. This can be done through alkylation reactions using suitable alkyl halides or sulfonates.
Formation of the Urea Linkage: The final step involves the coupling of the difluorophenyl group with the pyridazinone-propyl intermediate through a urea linkage. This can be achieved by reacting the intermediate with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This may lead to the formation of oxidized derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of specific functional groups within the molecule.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea has been explored for various scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound has potential biological activity and can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby modulating their function.
Receptor Binding: The compound may interact with specific receptors on the cell surface or within the cell, leading to changes in cellular signaling pathways.
Pathway Modulation: The compound may influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea can be compared with other similar compounds, such as:
1-(2,5-Difluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea: This compound differs by the substitution of the p-tolyl group with a phenyl group, which may affect its chemical and biological properties.
1-(2,5-Difluorophenyl)-3-(3-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)propyl)urea: This compound has a meta-tolyl group instead of a para-tolyl group, leading to potential differences in reactivity and activity.
1-(2,5-Difluorophenyl)-3-(3-(6-oxo-3-(p-chlorophenyl)pyridazin-1(6H)-yl)propyl)urea: The presence of a chloro group instead of a tolyl group may result in distinct chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c1-14-3-5-15(6-4-14)18-9-10-20(28)27(26-18)12-2-11-24-21(29)25-19-13-16(22)7-8-17(19)23/h3-10,13H,2,11-12H2,1H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQZDEWDGBCKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide](/img/structure/B3402224.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B3402232.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2,4-dimethylphenyl)pyridazine](/img/structure/B3402233.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3402236.png)
![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine](/img/structure/B3402242.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine](/img/structure/B3402256.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B3402271.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B3402273.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B3402284.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3402292.png)
![(2E)-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride](/img/structure/B3402300.png)
![(E)-1-allyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B3402301.png)
